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Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally

determined physicochemical properties of piperidine-based methanone compounds, with a

specific focus on assembling available data relevant to 1-Azepanyl(3-piperidinyl)methanone.

Due to a lack of specific experimental data for 1-Azepanyl(3-piperidinyl)methanone, this

guide presents computed data for the closely related isomer, azepan-1-yl-piperidin-4-yl-

methanone, to offer valuable insights for researchers. Furthermore, detailed experimental

protocols for determining key physicochemical parameters such as pKa, logP, aqueous

solubility, and melting point are provided to guide future laboratory characterization of this and

similar molecules.

Introduction
1-Azepanyl(3-piperidinyl)methanone belongs to a class of compounds containing both

azepane and piperidine ring structures linked by a ketone. These heterocyclic scaffolds are

prevalent in many biologically active molecules and are of significant interest in medicinal

chemistry and drug discovery.[1][2] A thorough understanding of the physicochemical

properties of such compounds is fundamental for predicting their pharmacokinetic and

pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion
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(ADME). This guide serves as a resource for researchers by consolidating predicted data for a

related isomer and outlining the standard experimental procedures for its full characterization.

Chemical Identity and Computed Properties
While specific experimental data for 1-Azepanyl(3-piperidinyl)methanone is not readily

available in public databases, we can infer some of its properties from closely related analogs.

The following data is for the isomeric compound azepan-1-yl-piperidin-4-yl-methanone (CAS

No. 86542-89-4).[3][4] It is crucial to note that the position of the azepanyl-methanone

substituent on the piperidine ring (position 3 vs. 4) will influence the molecule's spatial

arrangement and electronic properties, and thus its physicochemical characteristics.

Table 1: Chemical Identifiers and Computed Properties of azepan-1-yl-piperidin-4-yl-

methanone

Property Value Source

IUPAC Name
azepan-1-yl(piperidin-4-

yl)methanone
--INVALID-LINK--

CAS Number 86542-89-4 [3][4]

Molecular Formula C12H22N2O [3][4]

Molecular Weight 210.32 g/mol [3]

Exact Mass 210.17300 [3]

XLogP3 1.65530 [3]

Topological Polar Surface Area

(TPSA)
32.3 Å² [3]

Hydrogen Bond Donor Count 1 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
2 --INVALID-LINK--

Rotatable Bond Count 2 --INVALID-LINK--
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Experimental Protocols for Physicochemical
Characterization
To obtain accurate physicochemical data for 1-Azepanyl(3-piperidinyl)methanone, the

following experimental protocols are recommended.

Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at different pH values, which in turn affects its solubility, permeability, and target

binding.

Methodology: Potentiometric Titration[5]

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of the compound in

a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final

concentration of approximately 1-10 mM.

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M

HCl) and then with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH).

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each

addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the inflection point of the resulting sigmoid curve.[6][7] For basic compounds, the pH at half-

neutralization corresponds to the pKa of the conjugate acid.

Methodology: UV-Vis Spectrophotometry[5]

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known

pH values.

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and then

dilute it in each buffer solution to a constant final concentration.
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Spectral Measurement: Measure the UV-Vis absorbance spectrum of the compound in each

buffer solution.

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and

deprotonated species have different absorbances) against the pH. The resulting sigmoidal

curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which

corresponds to the pH at the inflection point.[5][8]

Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

a key determinant of its membrane permeability and interaction with hydrophobic pockets of

proteins.

Methodology: Shake-Flask Method[6][9][10]

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the

aqueous phase). Add a known volume of the other phase to create a biphasic system.

Equilibration: Shake the mixture for a sufficient time to allow for the compound to partition

between the two phases and reach equilibrium.

Phase Separation: Separate the two phases by centrifugation.

Concentration Measurement: Determine the concentration of the compound in each phase

using a suitable analytical technique, such as HPLC-UV.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P.[9]

Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method[11][12][13]
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Sample Preparation: Add an excess amount of the solid compound to a known volume of

aqueous buffer at a specific pH (e.g., pH 7.4).

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g.,

24-48 hours) to ensure that equilibrium is reached.

Phase Separation: Separate the undissolved solid from the solution by filtration or

centrifugation.

Concentration Measurement: Determine the concentration of the dissolved compound in the

clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

This concentration represents the thermodynamic solubility.

Methodology: Kinetic (Turbidimetric) Method[14]

Sample Preparation: Prepare a high-concentration stock solution of the compound in an

organic solvent (e.g., DMSO).

Titration: Make serial additions of the stock solution to an aqueous buffer while monitoring for

the appearance of turbidity using a nephelometer or a plate reader.

Data Analysis: The concentration at which precipitation is first observed is taken as the

kinetic solubility. This method is high-throughput but may overestimate the thermodynamic

solubility.[13]

Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity

and crystalline nature of a solid compound.

Methodology: Capillary Method[15][16][17]

Sample Preparation: Ensure the sample is dry and in a fine powder form. Pack a small

amount of the sample into a capillary tube, sealed at one end.[16]

Apparatus Setup: Place the capillary tube in a melting point apparatus.[15][18]
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Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to

determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min)

for a more precise measurement.[18][19]

Observation: Observe the sample and record the temperature at which the first droplet of

liquid appears and the temperature at which the entire sample has melted. This provides the

melting point range. Pure compounds typically have a sharp melting point range of 0.5-

1.0°C.[16]

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: Workflow for Experimental Physicochemical Property Determination.

Conclusion
While specific experimental data for 1-Azepanyl(3-piperidinyl)methanone is currently limited,

this guide provides valuable predicted data from a closely related isomer and a comprehensive

set of established experimental protocols for its full physicochemical characterization. The

provided methodologies for determining pKa, logP, aqueous solubility, and melting point are

fundamental for advancing the understanding of this and similar compounds in the context of

drug discovery and development. Accurate experimental determination of these properties is

strongly encouraged to build a robust data profile for this chemical series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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